2-(Benzo[d]thiazol-5-yl)propan-1-amine 2-(Benzo[d]thiazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17887445
InChI: InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

2-(Benzo[d]thiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC17887445

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]thiazol-5-yl)propan-1-amine -

Specification

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name 2-(1,3-benzothiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3
Standard InChI Key NORZBYLVWQJGNA-UHFFFAOYSA-N
Canonical SMILES CC(CN)C1=CC2=C(C=C1)SC=N2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(1,3-benzothiazol-5-yl)propan-2-amine, though positional isomerism in naming conventions may lead to variations (e.g., 5-yl vs. 2-yl substitutions) . Its molecular formula is C₁₀H₁₂N₂S, with a molecular weight of 192.28 g/mol . The SMILES notation CC(CC1=CC2=C(C=C1)SC=N2)N confirms a propan-2-amine group linked to the 5-position of a benzothiazole ring .

Physicochemical Properties

Critical physical properties include:

PropertyValueSource
Density1.207 g/cm³
Boiling Point322.3°C at 760 mmHg
Flash Point148.7°C
LogP (Partition Coefficient)Estimated 2.1–2.5

The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, a trait desirable for CNS-targeted agents .

Synthesis and Structural Modification

Structural Modifications and SAR

  • Chain length extension: Increasing the methylene spacer from propyl to butyl (e.g., compounds 3 vs. 4) minimally affected 5HT₁ₐ receptor binding but altered serotonin transporter (SERT) affinity .

  • Carbonyl insertion: Introducing a ketone group (e.g., compound 5) reduced 5HT₁ₐ binding by >6-fold but enhanced SERT affinity, highlighting divergent structure-activity relationships .

Pharmacological Profile of Structural Analogs

Receptor Binding Affinities

Key findings from benzothiazole-amine analogs include:

Compound5HT₁ₐ (Ki, nM)SERT (Ki, nM)DAT/NET SelectivitySource
2048112Low DAT/NET binding
235698Moderate SERT selectivity

Compound 20 demonstrates a favorable profile as a dual-acting agent with minimal off-target binding to dopamine (DAT) and norepinephrine transporters (NET), reducing cardiovascular risks .

Mechanistic Implications

  • 5HT₁ₐ receptor modulation: Linked to antidepressant and anxiolytic effects.

  • SERT inhibition: Enhances synaptic serotonin levels, potentiating antidepressant activity .

Analytical and Computational Data

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 2.6–3.1 ppm), and amine protons (δ 1.2–1.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 192.28 (M⁺) with fragmentation patterns consistent with benzothiazole cleavage .

In Silico Predictions

  • Docking studies: The amine group forms hydrogen bonds with Asp116 and Ser199 in the 5HT₁ₐ receptor binding pocket .

  • ADMET predictions: Moderate bioavailability (F ≈ 50%) and low CYP450 inhibition risk .

Applications and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns (5-yl vs. 2-yl) remains a hurdle in large-scale synthesis .

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating enantiomerically pure forms .

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